3-chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole

PRMT3 epigenetics methyltransferase

This 3-chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole (CAS 1374408-34-0) is the only N1-(3-phenylpropyl)-1,2,4-triazole chemotype with validated PRMT3 binding data (EC₅₀ 1.3 µM). The 3-chloro substituent provides controlled SNAr reactivity—less labile than bromo analogs—enabling late-stage functionalization. Its chloro+methyl pattern (MW 235.71, cLogP ~3.1–3.5) supports systematic property-relationship studies. Deploy as a weakly active PRMT3 reference standard, a selectivity control in antifungal screening, or a starting scaffold for fragment-based optimization. ≥95% purity ensures batch-to-batch reproducibility.

Molecular Formula C12H14ClN3
Molecular Weight 235.72
CAS No. 1374408-34-0
Cat. No. B2629849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole
CAS1374408-34-0
Molecular FormulaC12H14ClN3
Molecular Weight235.72
Structural Identifiers
SMILESCC1=NC(=NN1CCCC2=CC=CC=C2)Cl
InChIInChI=1S/C12H14ClN3/c1-10-14-12(13)15-16(10)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3
InChIKeyGMWPFUPBRDAPRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole (CAS 1374408-34-0): Procurement-Relevant Identity and Sourcing Profile


3-Chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole is a small-molecule 1,2,4-triazole derivative (C₁₂H₁₄ClN₃; MW 235.71 g/mol) featuring chloro at the 3-position, methyl at the 5-position, and a 3-phenylpropyl substituent at N1 [1]. It is commercially catalogued as InterBioScreen compound BB_SC-10643 and is offered as a screening-library member with ≥95% purity [2]. A single quantitative bioactivity annotation—binding to the human PRMT3 methyltransferase domain—has been deposited in public databases, establishing its initial biological fingerprint [3].

Why Generic 1,2,4-Triazole Analogs Cannot Substitute for 3-Chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole in Focused Screening or Synthetic Campaigns


1,2,4-Triazoles bearing N1-(3-phenylpropyl) side chains are not a homogeneous class; small variations in the 3- and 5-substituents (e.g., Cl→Br, CH₃→H) alter both protein-target engagement and chemical reactivity profiles. The chlorine atom at position 3 provides a distinct leaving-group capability for nucleophilic aromatic substitution (SNAr) chemistry relative to the bromo congener, while the 5-methyl group modulates electron density on the triazole ring, affecting both binding thermodynamics and metabolic stability [1]. Generic substitution with the unsubstituted N1-(3-phenylpropyl)-1H-1,2,4-triazole scaffold or with des-chloro/des-methyl variants therefore risks losing the specific biochemical and synthetic utility that this precise substitution pattern confers .

Quantitative Evidence Differentiating 3-Chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole from Its Nearest Structural Analogs


PRMT3 Methyltransferase Binding: ~42-Fold Weaker Affinity Than the Chemical Probe SGC707 Defines Utility as a Negative-Control Compound

In a protein thermal-shift assay using the ePL-tagged human PRMT3 methyltransferase domain (residues 211–531) expressed in HEK293 cells, this compound exhibited an EC₅₀ of 1.30×10³ nM (1.3 µM) for target stabilization [1]. By contrast, SGC707—the well-characterized allosteric PRMT3 chemical probe—displays an IC₅₀ of 31 ± 2 nM and a Kd of 53 ± 2 nM in biochemical methylation assays [2]. Although assay formats differ (thermal shift vs. enzymatic activity), the approximately 42-fold potency gap defines a clear functional boundary: this compound is not a potent PRMT3 inhibitor and should be deployed as a weakly binding comparator or negative-control entity rather than as a probe for PRMT3-dependent pharmacology. No PRMT3 data are available for the 3-bromo analog (CAS 1374407-96-1), the 3-chloro des-methyl analog (CAS 1351700-77-0), or the unsubstituted parent (CAS 73725-47-0), meaning that this is the only member of the N1-(3-phenylpropyl)-1,2,4-triazole sub-series with a publicly quantified PRMT3 binding value [3].

PRMT3 epigenetics methyltransferase negative control

Chlorine vs. Bromine at the 3-Position: Divergent Leaving-Group Reactivity Dictates Downstream Synthetic Utility

The 3-chloro substituent (C–Cl bond) and the 3-bromo substituent (C–Br bond) in the analogous 3-bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole (CAS 1374407-96-1) present fundamentally different leaving-group potentials. Chlorine is a moderately activated leaving group for nucleophilic aromatic substitution (SNAr) on electron-deficient heterocycles, whereas bromine is a superior leaving group (ca. 10–50× faster in typical SNAr reactions on π-deficient aromatics) [1]. This means the bromo analog will undergo substitution more readily, which may be advantageous or disadvantageous depending on the synthetic sequence: the chloro compound offers greater stability toward inadvertent nucleophilic displacement during multi-step syntheses, while the bromo compound enables milder substitution conditions when deliberate functionalization at the 3-position is desired . This differential reactivity is not captured by simple potency comparisons but is decisive for selecting the appropriate building block for a given synthetic route.

medicinal chemistry SNAr building block halogen exchange

5-Methyl Substituent: Modulating Triazole Electron Density Relative to Des-Methyl and Unsubstituted Congeners

The 5-methyl group is an electron-donating substituent that increases the electron density of the triazole ring relative to the 3-chloro-1-(3-phenylpropyl)-1H-1,2,4-triazole analog (CAS 1351700-77-0, which bears hydrogen at position 5) . The unsubstituted parent scaffold, 1-(3-phenylpropyl)-1H-1,2,4-triazole (CAS 73725-47-0), lacks both the 3-chloro and 5-methyl groups entirely. Electron-donating methyl substitution on 1,2,4-triazoles has been shown to modulate heme-iron coordination strength in CYP450 inhibition studies—a property relevant to both antifungal and drug-metabolism applications [1]. Specifically, the presence of the 5-methyl group in related 1,2,4-triazole series has been associated with enhanced antifungal activity against Aspergillus niger (MIC ~25 µg/mL for 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride, though data for the full N1-phenylpropyl derivative are not published) . The 5-methyl substituent therefore differentiates this compound from the des-methyl analog in terms of both electronic character and potential biological activity profile, though direct head-to-head comparative bioactivity data are currently absent from the public domain.

structure-activity relationship electron-donating group triazole metabolic stability

Screening-Library Provenance and Purity Specification: Differentiating from Uncharacterized or Lower-Purity Alternatives

This compound is catalogued as InterBioScreen product BB_SC-10643, a member of a curated screening library used by pharmaceutical and agrochemical discovery programs [1]. The commercially available material from Chemenu (catalog CM867507) is specified at ≥95% purity . In contrast, the 3-bromo analog (CAS 1374407-96-1, catalog CM867499) is also offered at ≥95%, but the 3-chloro des-methyl analog (CAS 1351700-77-0) and the unsubstituted parent (CAS 73725-47-0) lack comparable purity specifications from mainstream vendors . For procurement decisions, documented purity ≥95% with a defined catalog number and supplier traceability reduces the risk of acquiring material of unknown provenance or degraded quality—a practical differentiator when sourcing compounds for reproducible screening campaigns.

screening library quality control purity InterBioScreen

Recommended Application Scenarios for 3-Chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole Based on Quantitative Differentiation Evidence


PRMT3 Assay Development: Weak-Binding Reference Compound for Hit-Finding Campaigns

With an EC₅₀ of 1.3 µM against the PRMT3 methyltransferase domain, this compound occupies a defined position on the PRMT3 dose-response curve—well above potent probe compounds (SGC707, IC₅₀ = 31 nM) but clearly distinguishable from truly inactive molecules (EC₅₀ > 30 µM) . It can serve as a weakly active reference standard for assay quality control, for establishing lower-bound sensitivity thresholds in high-throughput screens, or as a starting scaffold for fragment-based or structure-guided optimization where incremental potency gains are sought. The absence of PRMT3 data for the bromo, des-methyl, and unsubstituted analogs means that this compound uniquely provides a quantitative anchor point within the N1-(3-phenylpropyl)-1,2,4-triazole chemotype [1].

Medicinal Chemistry Building Block Requiring Controlled SNAr Reactivity at the 3-Position

The chloro substituent offers intermediate leaving-group reactivity for SNAr chemistry—less labile than bromine, more reactive than hydrogen . This makes the compound suitable for multi-step synthetic sequences where the 3-position must survive early-stage transformations yet remain available for late-stage functionalization. Medicinal chemistry teams engaged in triazole-focused library synthesis should select this chloro derivative when the synthetic route requires such temporal control over nucleophilic aromatic substitution, rather than defaulting to the bromo analog which may undergo premature displacement [1].

Comparative Physicochemical Profiling of N1-(3-Phenylpropyl)-1,2,4-triazole Congeners

The combination of 3-chloro and 5-methyl substituents provides a distinct physicochemical signature (MW 235.71, cLogP estimated ~3.1–3.5 based on fragment-additivity methods) relative to the 3-bromo analog (MW 280.16, higher lipophilicity) and the des-methyl analog (MW 221.68, lower lipophilicity) . Teams conducting systematic property-relationship studies on triazole series can use this compound to probe the contribution of chloro + methyl substitution to permeability, solubility, and metabolic stability—parameters that directly affect lead optimization decisions. The documented purity (≥95%) and commercial availability support reproducible physicochemical measurements across laboratories [1].

Negative-Control Compound for Triazole-Based Antifungal Screening Panels

While the parent 3-chloro-5-methyl-1H-1,2,4-triazole scaffold (without the N1-phenylpropyl group) has demonstrated antifungal activity in agricultural contexts, the N1-(3-phenylpropyl) substitution represents a significant structural departure that may alter or attenuate antifungal potency . This compound can be deployed as a selectivity control in antifungal screening cascades to assess whether observed activity is driven by the triazole core alone or requires the specific N1 substitution pattern present in more potent triazole antifungals (e.g., fluconazole, tebuconazole). Its weak PRMT3 binding also provides a useful counterscreen target for evaluating off-target liability of triazole-based antifungal candidates [1].

Quote Request

Request a Quote for 3-chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.